
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a hydroxy group, and a naphthyl group connected via an acrylamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-Fluoro-3-hydroxybenzaldehyde: This intermediate can be synthesized through the selective fluorination of 3-hydroxybenzaldehyde.
Synthesis of 4-Fluoro-3-hydroxycinnamic acid: The aldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid to form the corresponding cinnamic acid derivative.
Formation of the Acrylamide: The cinnamic acid derivative is converted to the acrylamide through an amidation reaction with naphthalen-1-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxo-phenyl-n-naphthalen-1-yl-acrylamide.
Reduction: Formation of 3-(4-fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors on cancer cells to induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluoro-3-hydroxy-phenyl)-n-phenyl-acrylamide: Lacks the naphthyl group, which may affect its reactivity and biological activity.
3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide: Similar structure but with a saturated propionamide linkage instead of the acrylamide double bond.
4-Fluoro-3-hydroxycinnamic acid: Precursor in the synthesis of the target compound, lacks the amide linkage.
Uniqueness
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is unique due to its combination of functional groups, which imparts specific chemical properties and biological activities. The presence of the fluoro and hydroxy groups on the phenyl ring, along with the naphthyl group and acrylamide linkage, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H14FNO2 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(E)-3-(4-fluoro-3-hydroxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
InChI-Schlüssel |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)F)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC(=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



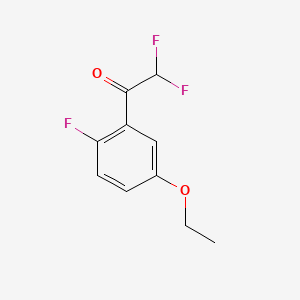
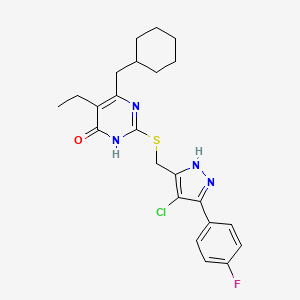
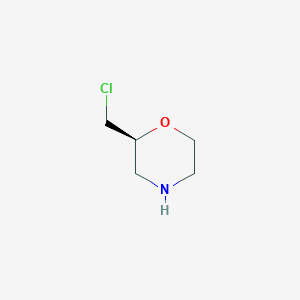
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
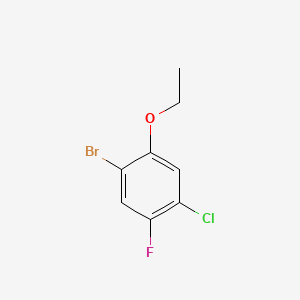
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
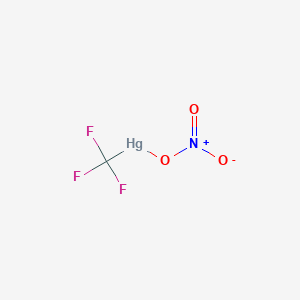

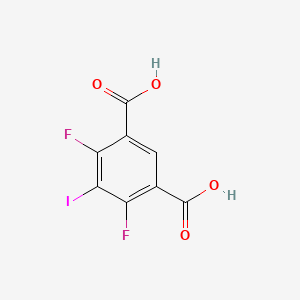

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
